molecular formula C17H19N3O B5804312 N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE

Cat. No.: B5804312
M. Wt: 281.35 g/mol
InChI Key: MMNTVKDITYUZPU-UHFFFAOYSA-N
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Description

N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the condensation of 2-ethoxybenzylamine with 1-methyl-1H-benzimidazole-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole compounds.

Scientific Research Applications

N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Etazene: A benzimidazole opioid with similar structural features.

    N-pyrrolidino-etonitazene: Another benzimidazole derivative with opioid activity.

Uniqueness

N-[(2-ETHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific ethoxyphenyl and methyl substitutions, which confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-21-16-11-7-4-8-13(16)12-18-17-19-14-9-5-6-10-15(14)20(17)2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNTVKDITYUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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